1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14786489
Molecular Formula: C18H18ClN7O
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN7O |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | 1-(6-chloropyridazin-3-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H18ClN7O/c19-15-6-7-16(24-23-15)26-8-2-4-13(10-26)18(27)22-14-5-1-3-12(9-14)17-20-11-21-25-17/h1,3,5-7,9,11,13H,2,4,8,10H2,(H,22,27)(H,20,21,25) |
| Standard InChI Key | SXMDPCLMQVFZHT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
1-(6-Chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide (molecular formula: C₁₈H₁₈ClN₇O; molecular weight: 383.8 g/mol) integrates three distinct heterocyclic systems:
-
A piperidine ring at position 3, providing conformational flexibility and potential hydrogen-bonding sites via its tertiary amine.
-
A 6-chloropyridazin-3-yl group, contributing a planar, electron-deficient aromatic system with a high dipole moment (6.24 D) .
-
A 3-(4H-1,2,4-triazol-3-yl)phenyl substituent, introducing a hydrogen-bond-accepting triazole moiety linked to a phenyl ring.
The canonical SMILES representation (C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC=NN4) highlights the connectivity of these groups, while the InChIKey (SXMDPCLMQVFZHT-UHFFFAOYSA-N) ensures unique chemical identifier reproducibility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₇O |
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | 1-(6-Chloropyridazin-3-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-3-carboxamide |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 106 Ų |
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathway
The synthesis of this compound involves sequential reactions to assemble its three heterocyclic components. While explicit procedural details remain proprietary, general steps can be inferred from analogous syntheses :
-
Piperidine-3-carboxamide Formation: A Buchwald-Hartwig coupling or nucleophilic substitution may introduce the chloropyridazine group to the piperidine ring.
-
Triazole-Phenyl Integration: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could link the triazole to the phenyl ring, followed by amide bond formation with the piperidine intermediate.
-
Purification: Column chromatography or recrystallization ensures >95% purity, as verified by HPLC.
Critical parameters include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr substitutions involving chloropyridazine.
-
Catalysts: Palladium complexes (e.g., Pd(OAc)₂) for cross-couplings; CuI for triazole formation.
-
Temperature: Reactions typically proceed at 80–120°C, balancing yield and decomposition risks.
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals at δ 8.2–8.5 ppm (pyridazine H), δ 7.6–8.0 ppm (phenyl H), and δ 3.1–3.7 ppm (piperidine CH₂) confirm moiety integration.
-
¹³C NMR: Carbonyl resonance at ~δ 167 ppm (C=O); pyridazine C-Cl at δ 140–145 ppm.
Infrared (IR) Spectroscopy:
-
Stretching vibrations at 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (triazole C=N), and 750 cm⁻¹ (C-Cl).
Mass Spectrometry:
-
ESI-MS shows [M+H]⁺ at m/z 384.8, consistent with the molecular formula.
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
Though direct bioactivity data are unavailable, structural analogs suggest potential interactions:
-
Kinase Inhibition: Pyridazine derivatives like deucravacitinib (FDA-approved TYK2 inhibitor) exploit π-π stacking with ATP-binding pockets . The chloropyridazine group may similarly engage kinase catalytic domains.
-
Antimicrobial Effects: Triazole-containing compounds (e.g., fluconazole) inhibit cytochrome P450 enzymes. The triazole-phenyl group here could disrupt fungal ergosterol synthesis.
-
COX-2 Selectivity: Chloropyridazine’s electron-withdrawing properties may enhance selectivity for cyclooxygenase-2 over COX-1, reducing gastrointestinal toxicity .
Table 2: Comparative Bioactivity of Pyridazine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume